molecular formula C19H8Cl6N2O5S2 B284949 1,3-bis[(2,4,5-trichlorophenyl)sulfonyl]-1,3-dihydro-2H-benzimidazol-2-one

1,3-bis[(2,4,5-trichlorophenyl)sulfonyl]-1,3-dihydro-2H-benzimidazol-2-one

Cat. No.: B284949
M. Wt: 621.1 g/mol
InChI Key: DVUCECQCAQNMDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-bis[(2,4,5-trichlorophenyl)sulfonyl]-1,3-dihydro-2H-benzimidazol-2-one, also known as DBIM-TCP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound is a benzimidazole derivative that has two sulfonyl groups and three chloro substituents on the phenyl rings.

Scientific Research Applications

1,3-bis[(2,4,5-trichlorophenyl)sulfonyl]-1,3-dihydro-2H-benzimidazol-2-one has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, this compound has been shown to exhibit potent anticancer activity against various tumor cell lines, including breast, lung, and colon cancer cells. The compound has also been investigated for its potential use as an antimicrobial agent, with promising results against both Gram-positive and Gram-negative bacteria.
In materials science, this compound has been used as a building block for the synthesis of metal-organic frameworks (MOFs), which are porous materials that have potential applications in gas storage, separation, and catalysis. The compound has also been studied for its potential use as a dopant in organic electronic devices, such as solar cells and light-emitting diodes.

Mechanism of Action

The exact mechanism of action of 1,3-bis[(2,4,5-trichlorophenyl)sulfonyl]-1,3-dihydro-2H-benzimidazol-2-one is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cancer cell growth and proliferation. The compound has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit cell cycle progression and angiogenesis (the formation of new blood vessels that supply nutrients to tumors).
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis, and the inhibition of angiogenesis. The compound has also been shown to exhibit anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1,3-bis[(2,4,5-trichlorophenyl)sulfonyl]-1,3-dihydro-2H-benzimidazol-2-one in lab experiments is its potent anticancer activity, which makes it a promising candidate for the development of new cancer therapies. The compound is also relatively easy to synthesize and can be obtained in high yields. However, one of the limitations of using this compound is its low solubility in water, which may limit its bioavailability and efficacy in vivo.

Future Directions

There are several future directions for the research on 1,3-bis[(2,4,5-trichlorophenyl)sulfonyl]-1,3-dihydro-2H-benzimidazol-2-one. One direction is the development of new synthetic methods that can improve the yield and purity of the compound. Another direction is the investigation of the compound's potential use as a scaffold for the synthesis of new anticancer agents with improved potency and selectivity. Additionally, the compound's potential use as a dopant in organic electronic devices and as a building block for the synthesis of new MOFs could be further explored. Finally, the compound's pharmacokinetics and toxicity in vivo could be investigated to determine its potential as a therapeutic agent.

Synthesis Methods

1,3-bis[(2,4,5-trichlorophenyl)sulfonyl]-1,3-dihydro-2H-benzimidazol-2-one can be synthesized via a three-step process involving the condensation of 2,4,5-trichloroaniline with 4,5-dichlorophthalic anhydride to form a bisanilide intermediate. The intermediate is then reacted with sulfuric acid to form the corresponding sulfonic acid derivative. Finally, the sulfonic acid derivative is cyclized with potassium carbonate to yield this compound.

Properties

Molecular Formula

C19H8Cl6N2O5S2

Molecular Weight

621.1 g/mol

IUPAC Name

1,3-bis[(2,4,5-trichlorophenyl)sulfonyl]benzimidazol-2-one

InChI

InChI=1S/C19H8Cl6N2O5S2/c20-9-5-13(24)17(7-11(9)22)33(29,30)26-15-3-1-2-4-16(15)27(19(26)28)34(31,32)18-8-12(23)10(21)6-14(18)25/h1-8H

InChI Key

DVUCECQCAQNMDU-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N(C(=O)N2S(=O)(=O)C3=CC(=C(C=C3Cl)Cl)Cl)S(=O)(=O)C4=CC(=C(C=C4Cl)Cl)Cl

Canonical SMILES

C1=CC=C2C(=C1)N(C(=O)N2S(=O)(=O)C3=CC(=C(C=C3Cl)Cl)Cl)S(=O)(=O)C4=CC(=C(C=C4Cl)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.